(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone - 1203186-68-8

(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Catalog Number: EVT-2785659
CAS Number: 1203186-68-8
Molecular Formula: C19H22N4O2
Molecular Weight: 338.411
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BMS-536924

    Compound Description: BMS-536924 is a benzimidazole-based inhibitor of the insulin-like growth factor-1 receptor. It exhibited in vivo antitumor activity but suffered from several drawbacks, including potent CYP3A4 inhibition, CYP3A4 induction mediated by PXR transactivation, poor aqueous solubility, and high plasma protein binding. []

    Relevance: While the specific structure of BMS-536924 is not disclosed in the provided abstract, it is identified as a "benzimidazole inhibitor" and serves as the initial lead compound in the development of BMS-695735. This suggests a structural similarity to (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, which also contains a benzimidazole moiety. []

    Compound Description: BMS-695735 is an orally active inhibitor of the insulin-like growth factor-1 receptor kinase. Developed as an improvement over BMS-536924, it exhibits a better ADME profile, lower risk for drug-drug interactions, and in vivo efficacy in multiple xenograft models. []

    Relevance: Although the exact structure of BMS-695735 is not provided in the abstract, its description as an evolved chemotype of BMS-536924 suggests it retains the benzimidazole core while incorporating structural modifications to improve its pharmacological properties. This makes it structurally related to (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, which shares the benzimidazole moiety. []

{4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

    Compound Description: JJKK-048 is an ultrapotent and highly selective monoacylglycerol lipase (MAGL) inhibitor. [] It demonstrates significant analgesic effects in a writhing test without causing cannabimimetic side effects at low doses. At higher doses, it induces analgesia in both the writhing and tail-immersion tests, along with hypomotility and hyperthermia, but not catalepsy. []

    Relevance: JJKK-048 shares structural similarities with (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone. Both compounds feature a piperidine ring directly linked to a methanone group. Additionally, both have a heterocyclic system attached to the methanone, with JJKK-048 featuring a 1H-1,2,4-triazol-1-yl group and the target compound containing a 5-methylisoxazol-3-yl group. This shared scaffold and arrangement of functional groups suggest potential overlap in their pharmacological profiles. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]-phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918)

  • Relevance: While structurally distinct from (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, CJ-12,918 is relevant due to its inclusion in a study focused on optimizing the pharmacokinetic and toxicological properties of 5-LO inhibitors. [] This research led to the development of CJ-13,454, which demonstrates improved characteristics.

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

    Compound Description: CJ-13,454 is an orally active 5-LO inhibitor developed as a structural modification of CJ-12,918. By replacing the methoxy group with a carboxamide, its lipophilicity was reduced, resulting in improved metabolic stability, bioavailability, and a more favorable toxicological profile compared to CJ-12,918. []

    Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. [, ] Studies suggest that its C5 aromatic ring might contribute to its antagonistic activity. The pyrazole C3 substituent is hypothesized to be involved in conferring either neutral antagonist or inverse agonist activity. []

    Relevance: SR141716A, while structurally distinct from (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone, is relevant due to its shared piperidine ring system. This structural similarity, despite different core structures and pharmacological targets, highlights the versatility of the piperidine moiety in medicinal chemistry and drug design. [, ]

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016)

    Compound Description: MRK-016 is a potent and selective GABAA receptor α5 subtype inverse agonist. Despite promising preclinical data, including enhanced cognitive performance in rats, its development was halted due to poor tolerability in elderly subjects and variable human pharmacokinetics. []

    Relevance: MRK-016 is particularly relevant to (4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone due to the presence of the 5-methylisoxazol-3-yl moiety in both structures. This shared pharmacophore suggests potential similarities in their binding interactions with biological targets, although their overall structures and pharmacological profiles differ. []

Properties

CAS Number

1203186-68-8

Product Name

(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

IUPAC Name

[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone

Molecular Formula

C19H22N4O2

Molecular Weight

338.411

InChI

InChI=1S/C19H22N4O2/c1-13-11-17(21-25-13)19(24)22-9-7-15(8-10-22)12-23-14(2)20-16-5-3-4-6-18(16)23/h3-6,11,15H,7-10,12H2,1-2H3

InChI Key

GQCQBSCNAGLWJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.